Maytansinoid DM4 impurity 3-d6
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Overview
Description
Maytansinoid DM4 impurity 3-d6 is a deuterium-labeled derivative of Maytansinoid DM4 impurity 3. This compound is primarily used in scientific research, particularly in the field of drug development, due to its stable heavy isotopes of hydrogen, carbon, and other elements . Deuterium substitution has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maytansinoid DM4 impurity 3-d6 involves the incorporation of deuterium into the Maytansinoid DM4 impurity 3 molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . The reaction conditions often involve controlled temperature and pressure to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Maytansinoid DM4 impurity 3-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deuterated analogs with different functional groups .
Scientific Research Applications
Maytansinoid DM4 impurity 3-d6 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Maytansinoid DM4 impurity 3-d6 exerts its effects by binding to microtubules and suppressing their dynamics . This binding inhibits microtubule polymerization and induces mitotic arrest, leading to the death of rapidly dividing cells. The molecular targets include tubulin, and the pathways involved are related to microtubule dynamics and cell division .
Comparison with Similar Compounds
Similar Compounds
Maytansinoid DM4: The parent compound, which is not deuterated.
Maytansinoid DM1: Another analog of maytansine with similar properties.
S-methyl-DM1 and S-methyl-DM4: Metabolites of antibody-maytansinoid conjugates with potent microtubule-targeting effects.
Uniqueness
Maytansinoid DM4 impurity 3-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C39H56ClN3O10S |
---|---|
Molecular Weight |
800.4 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-methylsulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1/i3D3,7D3 |
InChI Key |
AYWIIXDQRUFQGH-WCOAOCCPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)SC)C([2H])([2H])[2H] |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
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